molecular formula C17H16N2O5 B4299003 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid

3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid

Cat. No. B4299003
M. Wt: 328.32 g/mol
InChI Key: KOHPPSZEJGCFQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid, also known as MNBANPP, is a chemical compound with potential applications in scientific research.

Mechanism of Action

3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid works by undergoing a reaction with ROS, leading to the formation of a fluorescent product. The mechanism of this reaction involves the oxidation of the nitro group in 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid by ROS, resulting in the formation of a highly fluorescent intermediate. This intermediate can then be detected using fluorescence microscopy or spectroscopy.
Biochemical and Physiological Effects
3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid has been shown to have minimal toxicity and does not interfere with cellular processes, making it a safe and reliable tool for studying ROS-related processes. It has also been shown to be stable under physiological conditions, allowing for long-term monitoring of ROS levels in living cells.

Advantages and Limitations for Lab Experiments

One major advantage of 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid is its high sensitivity and selectivity for ROS detection, making it a valuable tool for studying ROS-related processes. It is also easy to use and can be applied to both in vitro and in vivo experiments.
However, 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid has some limitations. For example, its fluorescence can be affected by pH and temperature, which may lead to false positives or negatives. It also requires specialized equipment, such as fluorescence microscopes or spectroscopes, which may not be available in all laboratories.

Future Directions

There are several potential future directions for research involving 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid. One area of interest is the development of new fluorescent probes based on 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid that can detect other reactive species, such as reactive nitrogen species. Another area of interest is the application of 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid in the study of ROS-related diseases, such as cancer and neurodegenerative disorders.
Conclusion
In summary, 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid is a valuable tool for studying reactive oxygen species in living cells. Its high sensitivity and selectivity make it a valuable tool for scientific research, and its minimal toxicity and stability under physiological conditions make it a safe and reliable tool for studying ROS-related processes. However, its limitations must be taken into consideration when designing experiments, and future research should aim to address these limitations and explore new applications for 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid.

Scientific Research Applications

3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid has been used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS play an important role in various physiological and pathological processes, and their detection is crucial for understanding the underlying mechanisms. 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid has been shown to have high sensitivity and selectivity for ROS detection, making it a valuable tool for studying ROS-related processes.

properties

IUPAC Name

3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-11-4-2-6-13(8-11)17(22)18-15(10-16(20)21)12-5-3-7-14(9-12)19(23)24/h2-9,15H,10H2,1H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHPPSZEJGCFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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